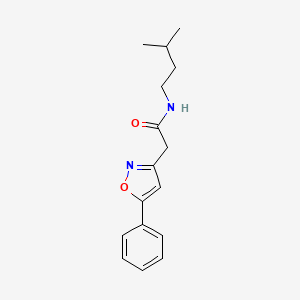
N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, or NMB-2-POA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of acetamide, a type of amide, and has been studied for its potential as an antifungal agent and for its ability to inhibit the growth of certain bacteria. NMB-2-POA has also been studied for its potential use in the synthesis of pharmaceuticals and as a potential inhibitor of enzymes. In
Wissenschaftliche Forschungsanwendungen
NMB-2-POA has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential as an antifungal agent, with some studies showing that it is effective against a variety of different fungal species. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria, with some studies showing that it is effective against certain Gram-positive and Gram-negative bacteria. Furthermore, NMB-2-POA has been studied for its potential use in the synthesis of pharmaceuticals, and it has also been studied as a potential inhibitor of enzymes.
Wirkmechanismus
The mechanism of action of NMB-2-POA is not fully understood. However, it is believed that it works by binding to the cell membrane of the target organism, disrupting its normal functioning. Additionally, it is believed that it may also interact with certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
NMB-2-POA has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacterial and fungal species, and it has also been shown to inhibit certain enzymes. Additionally, it has been studied for its potential effects on the immune system, and some studies have shown that it can inhibit the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
NMB-2-POA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in many organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are many potential future directions for research and development of NMB-2-POA. One potential direction is to further investigate its mechanism of action and its potential effects on the immune system. Additionally, further research could be done to investigate its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to investigate its potential use as an inhibitor of enzymes. Finally, further research could be done to investigate its potential use as an antifungal agent and its potential effects on other organisms.
Synthesemethoden
NMB-2-POA can be synthesized from the reaction of 3-methylbutan-2-ol and 5-phenyl-1,2-oxazol-3-yl acetate. This reaction is typically carried out in aqueous media, and the product is purified by recrystallization or preparative thin-layer chromatography. The synthesis of NMB-2-POA has been reported in several different studies, and the yields of the reaction are typically in the range of 40-50%.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)8-9-17-16(19)11-14-10-15(20-18-14)13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOMMRRUNGSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6498137.png)
![4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B6498144.png)
![1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498149.png)
![1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498157.png)
![1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498158.png)
![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)
![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)
![N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6498186.png)
![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)
![5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6498203.png)
![2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B6498210.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6498231.png)
![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)